molecular formula C6H7BrN2 B1267086 4-Bromobenzene-1,3-diamine CAS No. 6264-69-3

4-Bromobenzene-1,3-diamine

Cat. No. B1267086
CAS RN: 6264-69-3
M. Wt: 187.04 g/mol
InChI Key: HQDCQNCMUSAKQU-UHFFFAOYSA-N
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Description

4-Bromobenzene-1,3-diamine (4-BBDA) is an important organic compound with a wide variety of applications in scientific research and industry. It is a highly versatile molecule, with potential uses ranging from synthesis of other compounds to drug delivery systems. In

Scientific Research Applications

Synthesis of Macrocyclic Ligands

4-Bromobenzene-1,3-diamine: is used in the synthesis of novel tetradentate macrocyclic ligands. These ligands are crucial for forming complexes with metals such as ruthenium (Ru). The Ru(III) complexes derived from these ligands have shown promising results in various studies .

Anticancer Research

The Ru(III) complexes mentioned above, synthesized using 4-Bromobenzene-1,3-diamine , have been studied for their anticancer properties. They are found to potentially interfere with DNA replication, which is a mechanism similar to that of certain chemotherapy drugs like 5-fluorouracil .

Antimicrobial Activity

These complexes also exhibit antimicrobial properties. They have been tested against various bacterial strains, both Gram-positive and Gram-negative, as well as fungi. This makes them valuable in the development of new antibacterial and antifungal agents .

Antioxidant Properties

The antioxidant capacity of these compounds has been assessed using the DPPH free radical test. The results indicate that chelation with the metal increases the bioactivity of the compounds, which could be beneficial in combating oxidative stress-related diseases .

Molecular Docking Studies

4-Bromobenzene-1,3-diamine: derivatives are used in molecular docking studies to understand their interaction with target proteins. This is crucial for drug design and discovery, as it helps in predicting the affinity and activity of drugs .

Material Science Applications

While specific applications in material science are not detailed in the search results, the chemical properties of 4-Bromobenzene-1,3-diamine suggest its potential use in the synthesis of materials, especially those requiring brominated aromatic compounds as precursors .

properties

IUPAC Name

4-bromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDCQNCMUSAKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298917
Record name 4-bromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzene-1,3-diamine

CAS RN

6264-69-3
Record name 4-Bromo-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6264-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 126920
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6264-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126920
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Kausar, M Siddiq - American Journal of Polymer Science & …, 2015 - core.ac.uk
In this research attempt, polyimide (PI) was prepared using 4-bromobenzene-1, 3-diamine dihydrochloride and trimellitic anhydride chloride. The organic-inorganic nanocomposites …
Number of citations: 1 core.ac.uk
I Alonso, R Alvarez, ÁR de Lera - European Journal of Organic …, 2017 - Wiley Online Library
The copper‐catalyzed cross‐coupling reaction of indole and protected haloindoles (X = Br, I) by using CuI, N,N′‐dimethylethylenediamine, and K 2 CO 3 in dioxane at 130 C afforded …
P García-Domínguez, A Areal, R Alvarez… - Natural Product …, 2022 - pubs.rsc.org
Covering: up to the end of 2021 Within the 2,5-dioxopiperazines-containing natural products, those generated from tryptophan allow further structural diversification due to the rich …
Number of citations: 7 pubs.rsc.org

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